8-(4-fluorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
The compound “8-(4-fluorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione” is a complex organic molecule. It has a molecular formula of C21H16FN5O2 and a molecular weight of 389.4 g/mol . The IUPAC name for this compound is 7-(4-fluorophenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a fluorophenyl group and a purine dione group .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 62.8 Ų and a XLogP3-AA value of 3.9 . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound is covalently bonded and has a complexity of 664 .Scientific Research Applications
Alzheimer’s Disease Treatment
This compound has been studied for its potential as a selective Acetylcholinesterase (AChE) inhibitor . AChE inhibitors are a class of compounds that can help manage symptoms of Alzheimer’s disease by preventing the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory. Research suggests that derivatives of this compound could be promising candidates for treating Alzheimer’s due to their selective inhibitory effects and neuroprotective properties .
Flame Retardancy in Materials
The fluorophenyl group within the compound’s structure can be utilized to enhance the flame retardancy of materials . When incorporated into epoxy resins, it can significantly improve their flame resistance, making them suitable for advanced electronic materials where fire safety is crucial. The compound helps in the formation of a dense char layer upon combustion, which acts as a barrier against heat and fuel penetration .
Tyrosinase Inhibition
Derivatives of this compound have been explored as inhibitors of tyrosinase, an enzyme involved in melanin production . Excessive melanin can lead to hyperpigmentation disorders. By inhibiting tyrosinase, these derivatives could potentially be used to treat conditions like melasma or age spots, providing a cosmetic application in addition to therapeutic uses .
Antifungal Applications
The compound’s structure allows for the synthesis of derivatives with antifungal properties. These derivatives can be designed to target specific fungal pathogens, offering a new avenue for antifungal drug development .
Dielectric Property Enhancement
In the field of electronics, the compound can be modified to improve the dielectric properties of materials . This is particularly valuable in the development of insulating materials for electronic components, where controlling dielectric constant and loss is essential for efficient operation .
Neuroprotective Effects
Studies have indicated that certain derivatives of this compound can exert neuroprotective effects . This is particularly relevant in the context of neurodegenerative diseases, where protecting nerve cells from damage is a key therapeutic goal .
Future Directions
properties
IUPAC Name |
6-(4-fluorophenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-18-12-11(13(22)19(2)15(18)23)21-8-7-20(14(21)17-12)10-5-3-9(16)4-6-10/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFPPOZIBFZEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-fluorophenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione |
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